molecular formula C16H18ClNO B379325 MFI8

MFI8

Cat. No.: B379325
M. Wt: 275.77 g/mol
InChI Key: DYILWFVSLLZIIR-UHFFFAOYSA-N
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Description

MFI8 is a small molecule inhibitor of mitochondrial fusion. It is known to regulate mitochondrial fission and is used to study aging and mitochondrial metabolism. The compound has a molecular formula of C16H18ClNO and a molecular weight of 275.77 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFI8 involves the interaction of specific functional groups that meet the criteria of the pharmacophore model to interact with mitofusins. The compound is synthesized by binding to the HR2 domain of mitofusin 2 (MFN2), modulating its conformation and complexes, and altering mitochondrial functionality .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. it is typically produced in research laboratories under controlled conditions to ensure high purity and efficacy. The compound is stored at low temperatures and protected from light to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: MFI8 undergoes several types of reactions, including:

    Oxidation: this compound can induce oxidative stress by increasing reactive oxygen species (ROS) production.

    Reduction: The compound can be reduced under specific conditions to alter its chemical structure.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

MFI8 has a wide range of scientific research applications, including:

Mechanism of Action

MFI8 exerts its effects by binding to the HR2 domain of mitofusin 2 (MFN2). This binding modulates the conformation and complexes of MFN2, promoting mitochondrial fission. The compound also increases caspase-3/7 activity, induces cytochrome c release, and decreases membrane potential in a mitofusin-dependent manner. Additionally, this compound induces DNA damage and cell death in combination with BV6 SMAC (second mitochondria-derived activator of caspases) mimetic .

Comparison with Similar Compounds

Uniqueness of MFI8: this compound is unique in its ability to specifically inhibit mitochondrial fusion by targeting mitofusins. This specificity allows it to be used in detailed studies of mitochondrial dynamics and related cellular processes. Its role in promoting mitochondrial fission and inducing apoptosis makes it a valuable tool in research on aging and mitochondrial-related diseases .

Properties

Molecular Formula

C16H18ClNO

Molecular Weight

275.77 g/mol

IUPAC Name

4-chloro-2-[1-(2,3-dimethylanilino)ethyl]phenol

InChI

InChI=1S/C16H18ClNO/c1-10-5-4-6-15(11(10)2)18-12(3)14-9-13(17)7-8-16(14)19/h4-9,12,18-19H,1-3H3

InChI Key

DYILWFVSLLZIIR-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(C)C2=C(C=CC(=C2)Cl)O)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(C)C2=C(C=CC(=C2)Cl)O)C

Origin of Product

United States

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